molecular formula C11H12N2OS B14663220 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 51027-26-0

5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14663220
CAS No.: 51027-26-0
M. Wt: 220.29 g/mol
InChI Key: BHKHZUBAGGRKMF-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is an organic compound belonging to the class of imidazolidinones This compound is characterized by its unique structure, which includes a sulfanylidene group and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with 5-methylimidazolidin-4-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Brominated or nitrated derivatives of the methylphenyl group.

Scientific Research Applications

5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one: Similar structure but with a different substitution pattern.

    5-Methyl-3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one: Chlorine substituent instead of a methyl group.

    5-Methyl-3-(2-methylphenyl)-2-oxazolidinone: Oxygen instead of sulfur in the heterocyclic ring.

Uniqueness

5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a sulfanylidene group and a methylphenyl substituent makes it a versatile compound in various chemical and biological contexts.

Properties

CAS No.

51027-26-0

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15)

InChI Key

BHKHZUBAGGRKMF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2C

Origin of Product

United States

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